

Principle of Kompetitive Allele-Specific PCR technology

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An In-depth Technical Guide to Kompetitive Allele-Specific PCR (KASP) Technology

For Researchers, Scientists, and Drug Development Professionals

Core Principles of KASP Technology

Kompetitive Allele-Specific PCR (KASP) is a homogeneous, fluorescence-based genotyping technology used for single nucleotide polymorphism (SNP) and insertion/deletion (InDel) detection.[1][2][3][4] Its mechanism relies on competitive allele-specific amplification and fluorescence resonance energy transfer (FRET) for signal generation.[3][4]

The "kompetitive" nature of KASP stems from the competition between two allele-specific forward primers for binding to the template DNA at the SNP site.[2] This competition enhances the specificity of the reaction by reducing non-specific amplification.[2]

The core components of a KASP reaction are:

- **KASP Assay Mix:** This contains three primers: two allele-specific forward primers and one common reverse primer. Each forward primer has a unique tail sequence that is complementary to a FRET cassette.[3][4][5]

- **KASP Master Mix:** This universal mix contains two FRET cassettes (one labeled with FAM dye and the other with HEX dye), a specially developed Taq polymerase, free nucleotides (dNTPs), and an optimized buffer solution containing MgCl₂.^{[3][4][5][6]} The Master Mix may also contain a ROX passive reference dye for signal normalization.^{[2][4][5]}
- **Template DNA:** The genomic DNA of interest containing the SNP or InDel to be genotyped.

The KASP genotyping process can be broken down into the following key steps:

- **Allele-Specific Amplification (PCR Round 1 & 2):** In the initial PCR cycles, one of the allele-specific forward primers binds to the template DNA, depending on the allele present at the SNP site. The common reverse primer also binds and extension occurs, leading to the incorporation of the unique tail sequence from the forward primer into the newly synthesized DNA strand.^{[3][4]}
- **Signal Generation (Subsequent PCR Rounds):** In later PCR cycles, the complementary sequence to the unique tail is generated. The FRET cassettes in the Master Mix, which consist of a fluorophore and a quencher, recognize and bind to these newly synthesized tail sequences. This binding separates the fluorophore from the quencher, resulting in a fluorescent signal.^{[3][4]}
- **Genotype Determination:** If the DNA sample is homozygous for one allele, only one type of fluorescent signal (either FAM or HEX) will be generated. If the sample is heterozygous, a mixed signal from both FAM and HEX will be produced.^[4] An endpoint fluorescent read is performed to determine the genotype.^[3]

Quantitative Performance Data

KASP technology is known for its high accuracy and robustness. The following table summarizes key performance metrics.

Performance Metric	Reported Value	Source(s)
Accuracy	> 99.8%	[3][5][7]
SNP & InDel Assay Conversion Rate	> 90%	[3][5][8]
Genotyping Error Rate	0.7 - 1.6%	[9]

Experimental Protocols

KASP Assay Design

Successful KASP genotyping starts with robust assay design. Here are the general guidelines:

- Sequence Submission: Provide at least 50 base pairs of flanking sequence on each side of the target SNP or InDel.[9][10] The polymorphism should be clearly indicated using square brackets, e.g., [A/G].[9][10]
- Polymorphism Types: KASP assays can be designed for:
 - Single Nucleotide Polymorphisms (SNPs): Bi-allelic SNPs are the most common targets. [9][10]
 - Insertions/Deletions (InDels): KASP can detect InDels of varying sizes.[9][10]
 - Multi-nucleotide variants (MNVs) and Haplotypes: More complex variations can also be targeted.
- Assay Validation Criteria: A successfully validated KASP assay should meet the following criteria:
 - No amplification in the no-template control (NTC) samples.[11]
 - Clear separation of three distinct genotyping clusters (two homozygous and one heterozygous).[11]
 - A sample call rate greater than 90%.[11]

- Minor allele frequency should be greater than 2% unless the allele is known to be of very low frequency.^[11]

KASP Reaction Setup

The following tables provide recommended reagent volumes for setting up KASP reactions in 96-well and 384-well plates.

Table 3.2.1: KASP Reaction Mix Preparation (per reaction)

Component	Volume for 10 μ L reaction (96-well)	Volume for 5 μ L reaction (384-well)
2x KASP Master Mix	5.0 μ L	2.5 μ L
KASP Assay Mix	0.14 μ L	0.07 μ L
Template DNA (5-50 ng)	5.0 μ L	2.5 μ L
Total Volume	10.0 μ L	5.0 μ L

Note: It is recommended to prepare a master mix of the KASP Master Mix and KASP Assay Mix for the total number of reactions plus a 10% excess to account for pipetting inaccuracies.^[2]

Table 3.2.2: DNA Template Requirements

Parameter	Recommendation	Source(s)
DNA Concentration	5-50 ng per reaction (genome size dependent)	[8]
Minimum Final DNA Concentration	2.5 ng/ μ L (based on human genome size)	[2]
Minimum Number of Samples	22 DNA samples + 2 No-Template-Controls (NTCs) for robust cluster analysis	[8]

KASP Thermal Cycling Protocol

KASP chemistry utilizes a touchdown PCR protocol. The standard thermal cycling conditions are detailed below. Note that specific qPCR instruments may have slightly different recommended protocols.[\[12\]](#)[\[13\]](#)

Table 3.3.1: Standard KASP Thermal Cycling Conditions

Stage	Step	Temperature	Time	Cycles
1	Activation	94°C	15 minutes	1
2	Denaturation	94°C	20 seconds	10
	Annealing/Extension	61°C (dropping 0.6°C per cycle)	60 seconds	
3	Denaturation	94°C	20 seconds	26
	Annealing/Extension	55°C	60 seconds	
4	Plate Read	<40°C	-	1

Important: The final plate read must be performed below 40°C as the fluorescent signal is temperature-sensitive.[\[1\]](#)[\[2\]](#)

Data Analysis and Interpretation

KASP genotyping data is visualized as a cluster plot, where each data point represents an individual sample.[\[6\]](#)[\[14\]](#)[\[15\]](#)

- X-axis: Fluorescence signal from the FAM dye.
- Y-axis: Fluorescence signal from the HEX dye.

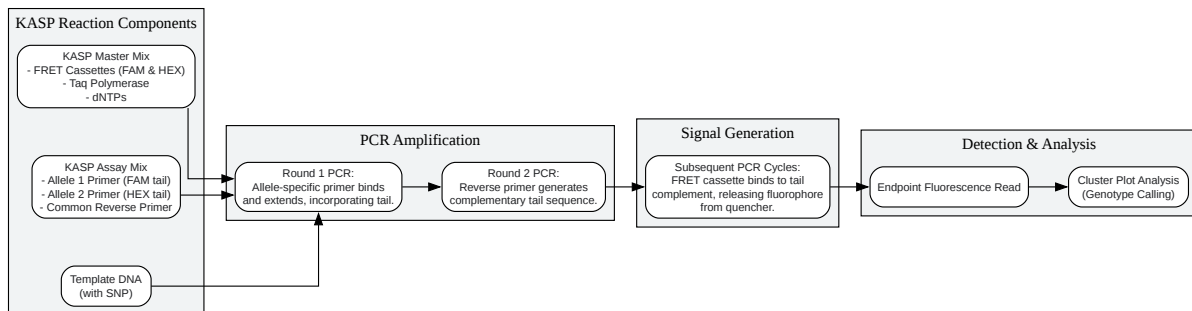
The interpretation of the cluster plot is as follows:

- Homozygous for Allele 1 (FAM): Samples will cluster along the X-axis, showing a high FAM signal and a low HEX signal.[\[6\]](#)[\[14\]](#)

- Homozygous for Allele 2 (HEX): Samples will cluster along the Y-axis, showing a high HEX signal and a low FAM signal.[6][14]
- Heterozygous: Samples will cluster between the two homozygous groups, exhibiting a signal from both FAM and HEX dyes.[6][14]
- No-Template Control (NTC): These samples should cluster at the origin (0,0) as they should not generate any fluorescence.[6]

Mandatory Visualizations

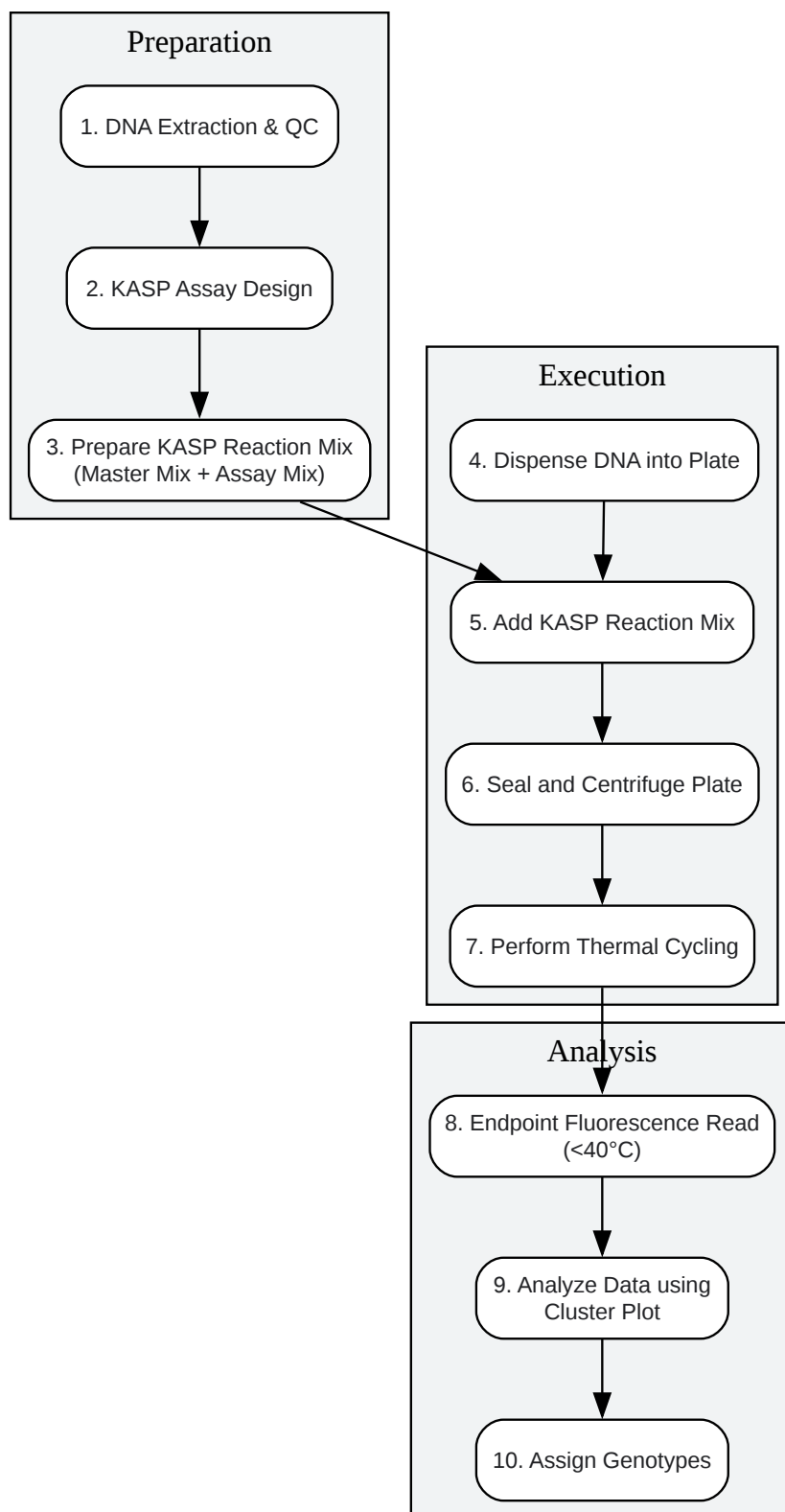
KASP Principle Workflow



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Caption: The core principle of KASP technology, from reaction components to genotype analysis.

KASP Experimental Workflow



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Caption: A step-by-step experimental workflow for KASP genotyping.

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